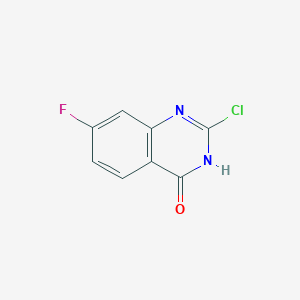

2-chloro-7-fluoroquinazolin-4(3H)-one

Description

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-7-fluoro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2O/c9-8-11-6-3-4(10)1-2-5(6)7(13)12-8/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUBIFAMCRFPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(NC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653130 | |

| Record name | 2-Chloro-7-fluoroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107694-77-8 | |

| Record name | 2-Chloro-7-fluoro-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1107694-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-7-fluoroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-chloro-7-fluoroquinazolin-4(3H)-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, research-level overview of a robust and efficient three-step synthesis for 2-chloro-7-fluoroquinazolin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry. The synthesis commences with the widely available starting material, 2-amino-4-fluorobenzoic acid. The narrative emphasizes the chemical principles and mechanistic rationale behind each transformation, offering field-proven experimental protocols. The synthetic pathway involves an initial cyclization to form the quinazolinedione core, followed by a double chlorination, and culminates in a highly regioselective hydrolysis to yield the target compound. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of pharmacologically relevant heterocycles.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged heterocyclic motif that constitutes the central framework of numerous biologically active compounds.[1] Its derivatives have garnered significant attention from medicinal and organic chemists due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[2] Specifically, substituted quinazolinones are foundational to several FDA-approved drugs, most notably as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors like Iressa (Gefitinib) and Tarceva (Erlotinib) for cancer therapy.

The target molecule, this compound, serves as a versatile intermediate for the synthesis of more complex drug candidates. The chlorine atom at the 2-position acts as a functional handle for further modification via nucleophilic substitution, while the fluorine at the 7-position can enhance metabolic stability and binding affinity. The synthesis of this specific building block with high purity and yield is therefore a critical step in the discovery pipeline for novel therapeutics.

Strategic Overview of the Synthesis

The most reliable and frequently employed strategy for the synthesis of this compound is a three-step linear sequence starting from 2-amino-4-fluorobenzoic acid. This approach is advantageous due to the accessibility of the starting material and the generally high yields achieved in each step.

The logical flow of this synthesis is depicted below:

Figure 1: Overall synthetic workflow for this compound.

Detailed Synthetic Procedures and Mechanistic Discussion

Step 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione

Causality and Mechanistic Insight: The initial step involves the construction of the core heterocyclic system through the cyclization of 2-amino-4-fluorobenzoic acid. The use of urea serves as a safe and inexpensive source of the requisite carbonyl and amine functionalities. The reaction proceeds via an initial nucleophilic attack of the anthranilic acid's amino group on a urea molecule, followed by intramolecular cyclization and elimination of ammonia to form the stable six-membered pyrimidinedione ring.

Caption: Reaction pathway for the formation of the quinazolinedione intermediate.

Experimental Protocol: [3]

-

Combine 2-amino-4-fluorobenzoic acid (10 g, 0.064 mol) and urea (26 g, 0.43 mol) in a 250 mL three-necked flask equipped with a mechanical stirrer.

-

Heat the mixture with mechanical agitation at 160°C for 12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool slightly.

-

Carefully add a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by a 10% aqueous sodium hydroxide (NaOH) solution (10 g NaOH in 100 mL water) to dissolve the product and neutralize acidic byproducts.

-

Filter the solution. Transfer the filtrate to a beaker and slowly add dilute hydrochloric acid (HCl) while stirring to precipitate the product (pH adjustment to ~5-6).

-

Collect the white precipitate by filtration, wash thoroughly with water, and then with a saturated aqueous NaHCO₃ solution.

-

Dry the solid to obtain 7-fluoroquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of 2,4-Dichloro-7-fluoroquinazoline

Causality and Mechanistic Insight: This step converts the quinazolinedione, which exists in a stable keto-enol tautomeric equilibrium, into the highly reactive dichloro intermediate. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and the solvent. The reaction proceeds through the formation of phosphate ester intermediates at the oxygen atoms of the tautomeric diol form, which are then displaced by chloride ions. A catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF) or N,N-diethylaniline is often added to accelerate the reaction.[3][4]

Experimental Protocol: [3]

-

In a flask equipped with a reflux condenser and a stirring bar, suspend 7-fluoroquinazoline-2,4(1H,3H)-dione (2 g, 11 mmol) in phosphorus oxychloride (POCl₃, 10 mL).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL or 6 drops).

-

Heat the mixture to reflux (approximately 110°C) and stir for 6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, remove the excess POCl₃ under reduced pressure using a rotary evaporator.

-

Caution: Carefully and slowly pour the viscous residue onto a mixture of crushed ice and water (~100 mL) with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step.

-

A brown precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid by filtration, wash thoroughly with ice-cold water until the filtrate is neutral.

-

Dry the solid under vacuum to yield 2,4-dichloro-7-fluoroquinazoline.

Step 3: Synthesis of this compound

Causality and Mechanistic Insight: The final transformation relies on the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the chlorine at the C2 position.[5] This enhanced reactivity is due to the electronic influence of the adjacent nitrogen atom (N3) and the overall electron distribution in the pyrimidine ring. By using a mild nucleophile like a dilute aqueous base under controlled temperature, a regioselective nucleophilic aromatic substitution (SNAr) occurs exclusively at the C4 position. The resulting 4-hydroxyquinazoline rapidly tautomerizes to the more stable 4(3H)-one amide form.

Experimental Protocol: (Adapted from a general procedure for 2,4-dichloroquinazolines[6])

-

Suspend 2,4-dichloro-7-fluoroquinazoline (e.g., 2.17 g, 10 mmol) in a 2% aqueous sodium hydroxide (NaOH) solution (15 mL) in a round-bottom flask.

-

Stir the suspension vigorously at room temperature for 3-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of a more polar product spot.

-

Upon completion, dilute the reaction mixture with water (30 mL). If any unreacted starting material is present, it can be removed by filtration at this stage.

-

Transfer the filtrate to a beaker and neutralize it by the dropwise addition of dilute acetic acid until precipitation is complete (pH ~6-7).

-

Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white precipitate by filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol or acetone/ethyl acetate) to obtain pure this compound.

Data Presentation and Summary

The following table summarizes the key parameters and expected outcomes for the synthesis.

| Step | Transformation | Starting Material | Key Reagents | Typical Yield | Product Name |

| 1 | Cyclization | 2-Amino-4-fluorobenzoic Acid | Urea | ~75%[3] | 7-Fluoroquinazoline-2,4(1H,3H)-dione |

| 2 | Chlorination | 7-Fluoroquinazoline-2,4(1H,3H)-dione | POCl₃, DMF (cat.) | ~85%[3] | 2,4-Dichloro-7-fluoroquinazoline |

| 3 | Selective Hydrolysis | 2,4-Dichloro-7-fluoroquinazoline | aq. NaOH | >80% (Est.) | This compound |

Characterization Data (Expected for Final Product):

-

Appearance: White to off-white solid.

-

¹H NMR (DMSO-d₆): Expect signals for the three aromatic protons and the N-H proton. The N-H proton will likely appear as a broad singlet downfield (>12 ppm). The aromatic protons will show coupling patterns consistent with a 1,2,4-trisubstituted benzene ring, influenced by the fluorine atom.

-

¹³C NMR (DMSO-d₆): Expect signals for the 8 carbons of the quinazolinone core, with the C-F coupling visible for the fluorinated ring carbons. The carbonyl carbon (C4) should appear around 160-165 ppm.

-

Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺ ≈ 199.02.

Conclusion

The described three-step synthesis provides a reliable and scalable pathway to this compound. The procedure leverages common and inexpensive starting materials and reagents. The key to the successful synthesis is the final, highly regioselective hydrolysis, which is grounded in the fundamental electronic properties of the dichloroquinazoline intermediate. The resulting product is a valuable building block, primed for further functionalization in the development of novel therapeutic agents.

References

- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2-chloro-7-fluoroquinazolin-4(3H)-one

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile substitution points allow for the precise spatial orientation of functional groups, enabling potent and selective interactions with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs for conditions ranging from cancer to hypertension.

Within this important class of molecules, 2-chloro-7-fluoroquinazolin-4(3H)-one emerges as a particularly strategic building block. Its utility is primarily centered on the synthesis of targeted therapies, most notably ATP-competitive kinase inhibitors. The specific placement of the chloro and fluoro substituents is not arbitrary; the chlorine atom at the 2-position serves as an activated leaving group for nucleophilic substitution, while the fluorine atom at the 7-position often enhances metabolic stability and modulates the electronic properties of the aromatic system, thereby improving pharmacokinetic profiles and binding affinities. This guide provides a comprehensive overview of the synthesis, spectral characteristics, and chemical reactivity of this key intermediate, offering both theoretical understanding and practical protocols for its application in drug discovery.

Physicochemical and Structural Properties

A precise understanding of the fundamental properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-7-fluoro-3H-quinazolin-4-one | - |

| CAS Number | 1107694-77-8 | - |

| Molecular Formula | C₈H₄ClFN₂O | [1] |

| Molecular Weight | 198.58 g/mol | - |

| Appearance | Expected to be a white to off-white solid | [2] |

| Melting Point | >280 °C (for a related nitro-chloro analog) | [2] |

| Solubility | Generally soluble in polar aprotic solvents (e.g., DMF, DMSO) | - |

Synthesis Pathway and Experimental Protocol

The most efficient and common synthesis of this compound is a multi-step process starting from commercially available 2-amino-4-fluorobenzoic acid. The strategy hinges on the initial construction of the quinazoline-dione ring, followed by chlorination and a regioselective hydrolysis.

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione

-

Rationale: This step builds the core heterocyclic system through a cyclization reaction. Urea serves as the source for the C2 carbonyl and N3 nitrogen atoms.

-

Procedure:

-

To a flask equipped with a mechanical stirrer, add 2-amino-4-fluorobenzoic acid (1.0 eq) and urea (4.0 eq).[3]

-

Heat the mixture to 160°C and stir for 12 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture slightly and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

-

Add 10% aqueous sodium hydroxide (NaOH) solution to dissolve the product as its salt.

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate and slowly acidify with dilute hydrochloric acid (HCl) until a precipitate forms.

-

Collect the white solid by filtration, wash thoroughly with water, and dry to yield 7-fluoroquinazoline-2,4(1H,3H)-dione. This intermediate is often used in the next step without further purification.[4]

-

Step 2: Synthesis of 2,4-Dichloro-7-fluoroquinazoline

-

Rationale: The hydroxyl groups of the dione tautomer are converted to chlorides using a strong chlorinating agent like phosphorus oxychloride (POCl₃). N,N-diethylaniline acts as a base to neutralize the HCl generated.[4][5]

-

Procedure:

-

In a flask equipped with a reflux condenser, suspend 7-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, ~3-4 volumes).[4]

-

Slowly add N,N-diethylaniline (1.0 eq) to the suspension.

-

Heat the mixture to reflux (approx. 110-120°C) and maintain for 7-12 hours, until the reaction is complete (TLC monitoring).[4][6]

-

Cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure.

-

Very slowly and carefully pour the residue onto a mixture of crushed ice and water with vigorous stirring.

-

Collect the resulting precipitate by filtration, wash with cold water until the washings are neutral, and dry under vacuum to afford 2,4-dichloro-7-fluoroquinazoline as a solid.[4]

-

Step 3: Selective Hydrolysis to this compound

-

Rationale: The chlorine atom at the C4 position is significantly more reactive towards nucleophilic attack than the chlorine at C2.[7][8] This difference in reactivity allows for selective hydrolysis at C4 using mild basic conditions, replacing the C4-Cl with a hydroxyl group, which tautomerizes to the more stable keto form.

-

Procedure:

-

Suspend 2,4-dichloro-7-fluoroquinazoline (1.0 eq) in a 2% aqueous sodium hydroxide solution (~1.5 mL per gram of starting material).[9]

-

Stir the suspension vigorously at room temperature for 3 hours.

-

Dilute the reaction mixture with water and filter to remove any unreacted starting material.

-

Neutralize the filtrate with dilute acetic acid until precipitation is complete.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., acetone/ethyl acetate) to yield pure this compound.[9]

-

Spectral Characterization for Structural Elucidation

Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. The following data are predicted based on the analysis of structurally similar compounds.[3][10][11]

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | - NH proton: A broad singlet expected around δ 11.0-12.5 ppm. - Aromatic protons: Three distinct signals in the aromatic region (δ 7.0-8.2 ppm). H-5 (doublet), H-6 (triplet of doublets), and H-8 (doublet of doublets) with characteristic J-couplings (JH-F and JH-H). The signal for H-8 will likely be the most downfield due to the anisotropic effect of the carbonyl group. |

| ¹³C NMR (DMSO-d₆) | - C4 (C=O): Expected around δ 160-162 ppm. - C2: Expected around δ 151-154 ppm. - C7: Carbon directly attached to fluorine will show a large one-bond coupling constant (¹JC-F ≈ 245-250 Hz) and a chemical shift around δ 160-165 ppm. - Other aromatic carbons will appear in the δ 110-150 ppm range, with smaller C-F couplings observable for C6 and C8. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A prominent peak at m/z 198, with an M+2 isotope peak at m/z 200 approximately one-third the intensity, characteristic of a single chlorine atom.[12][13] - Key Fragments: Loss of Cl (m/z 163), loss of CO (from M⁺-Cl, m/z 135), and other fragments corresponding to the cleavage of the pyrimidine ring. |

| IR (KBr) | - N-H stretch: A broad band in the range of 3100-3300 cm⁻¹. - C=O stretch (amide): A strong, sharp absorption band around 1670-1690 cm⁻¹.[14] - C=N stretch: Absorption in the 1610-1635 cm⁻¹ region.[15] - C-F stretch: A strong band typically found in the 1100-1250 cm⁻¹ region. |

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the reactivity of the C2-chloro group, which serves as an excellent electrophilic site for Nucleophilic Aromatic Substitution (SNAr) reactions.

Mechanism of SNAr at the C2 Position

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nature of the ring nitrogens and the carbonyl group sufficiently activates the C2 position for nucleophilic attack.

-

Addition Step: A nucleophile (e.g., an amine) attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized tetrahedral intermediate known as a Meisenheimer complex .[8]

-

Elimination Step: The aromaticity is restored by the elimination of the chloride leaving group, resulting in the formation of the substituted product.

Caption: Generalized mechanism for SNAr at the C2 position. (Note: DOT language cannot render chemical structures directly. This is a placeholder for a proper chemical diagram.)

Protocol 2: General Procedure for N-Arylation

This protocol describes a typical reaction to synthesize 2-anilino-7-fluoroquinazolin-4(3H)-one derivatives, which are precursors to many kinase inhibitors.

-

Rationale: The reaction couples the electrophilic quinazolinone core with a nucleophilic aniline. An appropriate solvent and sometimes a mild base are used to facilitate the reaction and scavenge the HCl byproduct.

-

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol, THF, or dioxane.[5][16]

-

Add the desired substituted aniline (1.0-1.2 eq).

-

If required, add a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq) to act as an acid scavenger.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring completion by TLC.

-

Upon completion, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure 2-(arylamino)-7-fluoroquinazolin-4(3H)-one derivative.

-

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of complex heterocyclic molecules. Its well-defined synthesis pathway and the predictable, regioselective reactivity of its C2-chloro group make it an indispensable tool for medicinal chemists. A thorough understanding of its chemical properties, spectral characteristics, and reaction mechanisms, as outlined in this guide, empowers researchers to efficiently construct libraries of novel quinazolinone derivatives, accelerating the discovery of next-generation therapeutic agents.

References

- 1. 2-Chloro-7-fluoroquinazoline | 956101-10-3 [m.chemicalbook.com]

- 2. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]

- 3. scispace.com [scispace.com]

- 4. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 2,4-DICHLORO-6,7-DIFLUOROQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. mdpi.com [mdpi.com]

- 9. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. scienceready.com.au [scienceready.com.au]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-chloro-7-fluoroquinazolin-4(3H)-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the potential mechanisms of action of 2-chloro-7-fluoroquinazolin-4(3H)-one, a synthetic heterocyclic compound belonging to the quinazolinone class. As a Senior Application Scientist, the following narrative synthesizes current knowledge, proposes testable hypotheses, and details robust experimental protocols to elucidate its biological activity. The structure of this guide is designed to logically flow from the foundational understanding of the broader quinazolinone family to a focused investigation of this specific fluorinated derivative.

Part 1: Foundational Understanding and Hypothesized Mechanisms

The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, known for its wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[1][2][3] The diverse biological targets of quinazolinone derivatives underscore the significant impact that substitutions on the core ring system can have on their mechanism of action.[4] The subject of this guide, this compound, possesses two key halogen substitutions—a chlorine atom at position 2 and a fluorine atom at position 7. These substitutions are not merely decorative; they are anticipated to significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets.[5]

Given that this compound serves as a key intermediate in the synthesis of 4-anilinoquinazolines, which are potent tyrosine kinase inhibitors, a primary hypothesis is that it may exert its effects through the inhibition of protein kinases , particularly those implicated in oncogenic signaling pathways such as the Epidermal Growth Factor Receptor (EGFR).[6][7]

Furthermore, numerous quinazolinone derivatives have been reported to induce apoptosis in cancer cells through various intrinsic and extrinsic pathways.[2][6] Therefore, a second major hypothesis is that this compound triggers programmed cell death. This could occur through the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation, or through the induction of cellular stress pathways.

A third, broader hypothesis is that the compound may exhibit anti-inflammatory or antimicrobial properties , consistent with the known activities of the quinazolinone class.[1][3][7]

This guide will focus primarily on the first two hypotheses related to anticancer activity, as they represent the most direct line of investigation based on the available structural information.

Part 2: Experimental Elucidation of the Mechanism of Action

To systematically investigate the hypothesized mechanisms of action of this compound, a multi-pronged experimental approach is proposed. The following protocols are designed to be self-validating, with each step providing a logical basis for the next.

Initial Cytotoxicity and Proliferation Assays

The foundational step is to determine the compound's effect on cell viability and proliferation across a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, and a non-cancerous control line like HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in DMSO (starting from a high concentration, e.g., 100 µM) and add to the cells. Include a vehicle control (DMSO only). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Causality and Next Steps: A low IC50 value in cancer cell lines compared to the non-cancerous cell line would indicate selective cytotoxicity and justify proceeding with more detailed mechanistic studies.

Investigation of Apoptosis Induction

If the compound demonstrates cytotoxic activity, the next logical step is to determine if this is due to the induction of apoptosis.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat the selected cancer cell line with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Experimental Protocol: Western Blot for Apoptosis Markers

-

Protein Extraction: Treat cells as described above, then lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key apoptosis-related proteins: Cleaved Caspase-3, Cleaved PARP, Bcl-2, and Bax. Use a loading control like β-actin.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system.

Causality and Next Steps: An increase in the Annexin V-positive cell population and the detection of cleaved caspase-3 and cleaved PARP would strongly indicate apoptosis induction. A change in the Bax/Bcl-2 ratio would suggest the involvement of the mitochondrial pathway.

Kinase Inhibition Profiling

To test the hypothesis of kinase inhibition, a broad kinase panel screening is the most efficient initial approach.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Promega).

-

Assay Principle: These services typically use in vitro assays with purified recombinant kinases and a generic substrate. Kinase activity is measured in the presence and absence of the test compound, often using radiometric or fluorescence-based detection methods.

-

Data Analysis: The service will provide data on the percentage of inhibition for a large panel of kinases at a fixed concentration (e.g., 10 µM).

Causality and Next Steps: Significant inhibition of specific kinases (e.g., >50%) will identify them as potential direct targets. Follow-up dose-response assays for the "hit" kinases should be performed to determine their IC50 values. If EGFR or other relevant tyrosine kinases are identified, further cellular assays to confirm target engagement are warranted.

Part 3: Data Presentation and Visualization

Quantitative Data Summary

| Assay | Cell Line | Metric | Result |

| MTT Assay | A549 | IC50 (µM) | Hypothetical Value |

| MTT Assay | MCF-7 | IC50 (µM) | Hypothetical Value |

| MTT Assay | HEK293 | IC50 (µM) | Hypothetical Value |

| Kinase Screen | EGFR | % Inhibition @ 10 µM | Hypothetical Value |

| Kinase Screen | SRC | % Inhibition @ 10 µM | Hypothetical Value |

Visualizations

Diagram 1: Proposed Apoptotic Pathway

Caption: Hypothesized intrinsic apoptotic pathway induced by the compound.

Diagram 2: Experimental Workflow for Mechanism of Action

Caption: A logical workflow for investigating the compound's mechanism.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eipublication.com [eipublication.com]

- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound|CAS 1107694-77-8 [benchchem.com]

- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 2-chloro-7-fluoroquinazolin-4(3H)-one

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-7-fluoroquinazolin-4(3H)-one

Foreword: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone scaffold is a cornerstone in medicinal chemistry, a privileged structure renowned for its broad spectrum of biological activities. Its rigid, bicyclic framework provides an excellent platform for introducing diverse functional groups, enabling fine-tuning of steric and electronic properties to achieve high-affinity binding to various biological targets. Within this important class of compounds, this compound has emerged as a particularly valuable synthetic intermediate. The strategic placement of its chloro and fluoro groups offers both metabolic stability and versatile handles for synthetic elaboration. This guide provides an in-depth exploration of the synthesis and multifaceted biological significance of this compound and its derivatives, offering field-proven insights for researchers in drug development.

Chemical Synthesis: From Precursor to Core Scaffold

The synthesis of this compound is a well-established process, typically commencing from 2-amino-4-fluorobenzoic acid. The rationale behind this synthetic route is its efficiency and the high purity of the resulting intermediate, which is critical for subsequent derivatization in drug discovery campaigns.

Synthetic Pathway Overview

The process can be conceptually broken down into two primary stages:

-

Cyclization: Formation of the core quinazoline dione ring system.

-

Chlorination: Introduction of the reactive chlorine atom at the 2-position, which serves as a key leaving group for nucleophilic substitution, and chlorination at the 4-position. Subsequent selective hydrolysis or reaction at the more reactive 4-position yields the final product or its precursors.

A common synthetic approach involves the cyclization of 2-amino-4-fluorobenzoic acid, followed by chlorination.[1][2]

Caption: General synthetic route for this compound.

Detailed Experimental Protocol: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione

This protocol is adapted from established methodologies for the synthesis of the quinazoline dione intermediate.[2]

-

Reaction Setup: Suspend 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in water (2 L) in a suitable reaction vessel equipped with a mechanical stirrer.

-

Acidification: Add acetic acid (80 ml) to the suspension.

-

Cyclizing Agent Addition: Prepare a solution of sodium cyanate (NaOCN) (105 g, 1.616 mol) in water (800 ml). Add this solution dropwise to the reaction mixture under vigorous stirring.

-

Stirring: Continue stirring the reaction mixture at room temperature for 30 minutes.

-

Basification: Add sodium hydroxide (NaOH) (480 g, 12 mol) in small portions, ensuring the temperature is controlled by external cooling if necessary.

-

Neutralization & Precipitation: Cool the mixture to room temperature. Carefully add concentrated hydrochloric acid (HCl) dropwise (approx. 1.2 L) until the pH of the mixture reaches ~4. Strong foaming will occur.

-

Isolation: The resulting precipitate is isolated by filtration, washed thoroughly with water, and air-dried to yield 7-fluoroquinazoline-2,4(1H,3H)-dione. The product is typically of sufficient purity for the subsequent chlorination step.

Note: The subsequent chlorination to 2,4-dichloro-7-fluoroquinazoline is achieved by refluxing the dione with phosphorus oxychloride (POCl₃), often with a base like N,N-diethylaniline.[2] Selective hydrolysis at the C4 position then yields the target this compound.[3]

Anticancer Activity: A Scaffold for Kinase Inhibition

The quinazolinone core is central to several FDA-approved tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib.[4] this compound serves as a key building block for 4-anilinoquinazoline derivatives that are potent inhibitors of enzymes like the Epidermal Growth Factor Receptor (EGFR).[5] The presence of halogens can enhance the binding affinity of these compounds to their biological targets.[5]

Mechanism of Action: EGFR Signaling Blockade

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates a cascade of downstream signaling pathways (e.g., RAS/MAPK, PI3K/AKT) that promote cell proliferation, survival, and migration. Quinazoline-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its phosphorylation, thereby blocking downstream signaling.

Caption: Inhibition of the EGFR signaling pathway by quinazoline-based drugs.

In Vitro Cytotoxicity Data

While this compound is primarily an intermediate, its derivatives have shown significant anticancer activity. Studies on related 2-chloro-4-anilinoquinazoline derivatives demonstrate potent antiproliferative effects across various cancer cell lines.[4][6]

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Quinazoline-chalcone 14g | K-562 (Leukemia) | GI₅₀ | 0.622 | [4] |

| Quinazoline-chalcone 14g | HCT-116 (Colon) | GI₅₀ | 1.81 | [4] |

| Pyrimidodiazepine 16c** | 10 Cancer Cell Lines | LC₅₀ | >10x vs Doxorubicin | [6] |

| Hydrazone derivative 3h*** | Multiple lines | IC₅₀ | 0.79 - 4.20 | [7] |

*A derivative of 2-chloro-4-anilinoquinazoline. **A cyclocondensation product of a 2-chloro-4-anilinoquinazoline-chalcone. ***A 7-chloro-4-quinolinylhydrazone derivative.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Activity: A New Frontier Against Coronaviruses

Recent research has highlighted the potent antiviral activity of 2-aminoquinazolin-4(3H)-one derivatives, particularly those featuring the 7-chloro substitution, against deadly coronaviruses.[8][9] These findings underscore the scaffold's versatility and its potential for rapid adaptation to emerging infectious diseases.

Key Findings Against SARS-CoV-2 and MERS-CoV

Derivatives synthesized from the 7-chloroquinazolinone core have demonstrated remarkable potency in inhibiting viral replication in cell-based assays. The compound 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) emerged as a lead candidate with sub-micromolar activity against both SARS-CoV-2 and MERS-CoV, coupled with low cytotoxicity.[8]

| Compound | Virus | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 9g | SARS-CoV-2 | < 0.25 | > 25 | > 100 | [8] |

| 9g | MERS-CoV | < 1.1 | > 25 | > 22.7 | [8] |

| 39 * | SARS-CoV-2 | 4.2 | > 10 | > 2.38 | [9] |

| Remdesivir | SARS-CoV-2 | 7.6 | > 10 | > 1.32 | [9] |

*Compound 39 is 7-chloro-2-(((4-chlorophenyl)(phenyl)methyl)amino)quinazolin-4(3H)-one.

Caption: Workflow for antiviral drug screening and lead identification.

Protocol: Viral Infectivity Immunofluorescence Assay

This protocol, based on methods used to evaluate anti-SARS-CoV-2 agents, determines viral infectivity by detecting viral proteins in infected cells.[9]

-

Cell Culture: Seed Vero cells in 96-well plates and allow them to form a monolayer.

-

Infection: Prepare serial dilutions of the test compound. Pre-incubate the diluted compounds with a known titer of SARS-CoV-2 for 1 hour at 37°C.

-

Cell Treatment: Add the virus-compound mixture to the Vero cell monolayers and incubate for a period corresponding to the viral replication cycle (e.g., 24 hours).

-

Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde. Permeabilize the cell membranes with a detergent like 0.1% Triton X-100.

-

Immunostaining: Block non-specific binding with bovine serum albumin (BSA). Incubate the cells with a primary antibody specific to a viral protein (e.g., SARS-CoV-2 nucleocapsid protein).

-

Secondary Antibody: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Imaging and Analysis: Image the wells using a high-content imaging system. Quantify the number of fluorescent (infected) cells relative to the total number of cells (e.g., stained with DAPI for nuclei).

-

IC₅₀ Calculation: Determine the compound concentration that reduces the number of infected cells by 50% compared to the virus-only control.

Antibacterial Activity: Targeting Drug-Resistant Pathogens

The quinazolinone scaffold has also been successfully exploited to develop agents against multidrug-resistant bacteria. Specifically, 2-(amino)quinazolin-4(3H)-one derivatives bearing a 7-chloro substituent have been identified as potent inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).[3]

Structure-Activity Relationship (SAR) Insights

SAR studies revealed that the 7-chloro group on the quinazolinone core was critical for potent antibacterial activity. Further optimization at the 2-position, which is made possible by the reactivity of the 2-chloro intermediate, led to the discovery of highly potent analogs. Compound 6y , with a 3,4-difluorobenzylamine substitution at the 2-position, exhibited exceptional potency against the MRSA strain USA300 JE2.[3]

| Compound | 2-Position Substituent | S. aureus ATCC25923 MIC₅₀ (µM) | MRSA USA300 JE2 MIC₅₀ (µM) | Reference |

| 6l | 3,5-dichloroaniline | 1.0 | 0.6 | [3] |

| 6y | 3,4-difluorobenzylamine | 0.36 | 0.02 | [3] |

Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

-

Bacterial Culture: Grow a fresh culture of the bacterial strain (e.g., MRSA USA300 JE2) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.

-

Inoculum Preparation: Dilute the bacterial culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of ~2.5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria, no compound) and a negative control (broth only, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a gateway to a vast chemical space of biologically potent molecules. Its strategic halogenation provides a foundation for developing high-affinity ligands, while the reactive 2-chloro position allows for the systematic exploration of structure-activity relationships. The successful derivatization of this core to yield potent anticancer, antiviral, and antibacterial agents demonstrates its profound utility in modern drug discovery. Future research will undoubtedly continue to leverage this versatile scaffold to address pressing therapeutic needs, from oncology to infectious diseases, solidifying the enduring legacy of the quinazolinone core in medicinal chemistry.

References

- 1. scispace.com [scispace.com]

- 2. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound|CAS 1107694-77-8 [benchchem.com]

- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H )‐one derivatives as a potential treatment for SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 2-chloro-7-fluoroquinazolin-4(3H)-one Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 2-chloro-7-fluoroquinazolin-4(3H)-one, represents a highly valuable and versatile intermediate. The presence of a fluorine atom at the 7-position often enhances metabolic stability and binding affinity, while the chlorine atom at the 2-position serves as an excellent leaving group for nucleophilic substitution, enabling extensive derivatization.[1] This guide provides an in-depth examination of the synthetic pathway to this key building block, starting from fundamental precursors and extending to the creation of pharmacologically relevant derivatives. We will explore the causal chemistry behind each step, present detailed, field-proven protocols, and discuss the strategic importance of this scaffold in modern drug discovery, including its application in the development of potent kinase inhibitors and antiviral agents.[2][3]

Part 1: Strategic Synthesis of the Core Intermediate: 7-Fluoroquinazoline-2,4(1H,3H)-dione

Retrosynthetic Analysis & Rationale

The most efficient and logical pathway to synthesize the target molecule, this compound, begins with a stable, easily accessible precursor: 7-fluoroquinazoline-2,4(1H,3H)-dione. This dione intermediate provides the foundational ring structure and the correct fluorine substitution pattern. The subsequent chemical manipulations will then focus on selectively transforming the two carbonyl groups to achieve the desired 2-chloro-4-oxo arrangement.

Caption: Retrosynthetic pathway for the target compound.

Key Starting Material: 2-Amino-4-fluorobenzoic Acid

The synthesis commences with 2-amino-4-fluorobenzoic acid (CAS 446-32-2), a commercially available and versatile building block.[4] Its structure contains the essential elements required for the quinazolinone core: an aniline amine for the first cyclization step and a carboxylic acid for the second, all correctly positioned on a fluorinated benzene ring. The quality of this starting material is paramount, as impurities can carry through and complicate subsequent steps.

Cyclization to the Dione Core

The formation of the 7-fluoroquinazoline-2,4(1H,3H)-dione ring is a robust and high-yielding reaction, typically achieved through condensation with urea or a urea equivalent.

Causality: This reaction proceeds via nucleophilic attack of the primary amine of the anthranilic acid onto a carbonyl carbon of urea. This is followed by an intramolecular cyclization where the newly formed urea nitrogen attacks the carboxylic acid, eliminating water and forming the stable, fused heterocyclic dione system. Heating is required to drive the dehydration and cyclization to completion.

Caption: Cyclization workflow to form the dione intermediate.

Experimental Protocol 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione

-

Reagents & Equipment:

-

2-Amino-4-fluorobenzoic acid (1 equivalent)

-

Urea (3-5 equivalents)

-

Round-bottom flask equipped with a reflux condenser and heating mantle

-

Stir bar

-

-

Procedure:

-

Combine 2-amino-4-fluorobenzoic acid and urea in the round-bottom flask. The use of excess urea ensures the reaction goes to completion and can act as a solvent at reaction temperature.

-

Heat the mixture under stirring to 150-160°C. The solids will melt and begin to react, with the evolution of ammonia gas.[2]

-

Maintain the reaction at this temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The mixture will solidify.

-

Add water to the flask and heat to boiling to dissolve any remaining urea. The desired dione product is typically insoluble in hot water.

-

Cool the suspension in an ice bath, and collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water, followed by a cold non-polar solvent like diethyl ether or hexanes, to remove any organic impurities.

-

Dry the resulting white to off-white solid under vacuum. This product is often of sufficient purity (>95%) for the next step.

-

-

Self-Validation: The identity and purity of the 7-fluoroquinazoline-2,4(1H,3H)-dione can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. A sharp melting point is also a good indicator of purity.

Part 2: Selective Chlorination to this compound

This transformation is the most critical part of the synthesis and is achieved in a two-step sequence from the dione intermediate: a full dichlorination followed by a selective hydrolysis.

Step A: Dichlorination

Causality: The conversion of the dione to 2,4-dichloro-7-fluoroquinazoline is accomplished using a powerful chlorinating and dehydrating agent, typically phosphorus oxychloride (POCl₃).[2] POCl₃ reacts with the lactam and lactim tautomers of the dione. The oxygen atoms are converted into better leaving groups (phosphorylated intermediates), which are then displaced by chloride ions from the POCl₃, yielding the dichloro product.[5] A tertiary amine or DMF is often used as a catalyst or base to facilitate the reaction.

Step B: Selective Monohydrolysis

Causality: The key to obtaining the desired product lies in the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is significantly more reactive towards nucleophilic substitution than the chlorine at the C2 position. This is because the C4 position is analogous to an acyl chloride, making it highly electrophilic. By carefully controlling the reaction conditions—using a mild nucleophile like aqueous sodium hydroxide at room temperature—it is possible to selectively hydrolyze the C4-chloro group back to a carbonyl, leaving the C2-chloro group intact.[2]

Caption: Two-step conversion from dione to the final product.

Experimental Protocol 2: Synthesis of this compound

-

Reagents & Equipment:

-

7-Fluoroquinazoline-2,4(1H,3H)-dione (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (10-15 volumes)

-

N,N-Dimethylformamide (DMF) (catalytic amount, e.g., 0.1 equivalents) or a tertiary amine.

-

2M Sodium Hydroxide (NaOH) solution

-

Ice, water, and appropriate solvents for workup (e.g., ethyl acetate)

-

Reaction vessel suitable for corrosive reagents, with reflux condenser and gas trap (for HCl)

-

-

Procedure (Step A: Dichlorination):

-

Caution: POCl₃ is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a flask containing 7-fluoroquinazoline-2,4(1H,3H)-dione, add POCl₃ (10 volumes) and a catalytic amount of DMF.

-

Heat the mixture to reflux (approx. 110-115°C) and maintain for 4-6 hours. The reaction should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This is a highly exothermic quench.

-

The crude 2,4-dichloro-7-fluoroquinazoline will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

-

Procedure (Step B: Selective Hydrolysis):

-

Suspend the crude, dry 2,4-dichloro-7-fluoroquinazoline in a suitable solvent (e.g., THF or ethanol).

-

Cool the suspension in an ice bath.

-

Slowly add 2M NaOH solution dropwise while monitoring the reaction by TLC. The goal is to consume the starting dichloro material without forming significant amounts of the fully hydrolyzed dione.

-

Once the reaction is complete (typically 1-2 hours at room temperature), acidify the mixture with a suitable acid (e.g., 1M HCl) to precipitate the product.[2]

-

Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

-

If necessary, purify the final product by recrystallization from a solvent such as ethanol or by column chromatography.

-

Part 3: Synthesis of Functionalized Derivatives via Nucleophilic Substitution

The this compound is an ideal precursor for diversification. The C2-chloro group is readily displaced by a variety of nucleophiles, most commonly amines, to generate libraries of compounds for biological screening.

Causality: This reaction is a classic nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinazolinone ring system activates the C2 position for attack by nucleophiles. The reaction is typically driven to completion by heating in a polar aprotic solvent.

Caption: Derivatization via Nucleophilic Aromatic Substitution.

General Protocol 3: Synthesis of 2-Amino-7-fluoroquinazolin-4(3H)-one Derivatives

-

Reagents & Equipment:

-

This compound (1 equivalent)

-

Desired amine (primary or secondary, 1.1-1.5 equivalents)

-

Polar aprotic solvent (e.g., DMF, Isopropanol, t-Butanol)

-

Sealed reaction vial or flask with condenser

-

-

Procedure:

-

Dissolve this compound in the chosen solvent in the reaction vessel.

-

Add the corresponding amine to the solution.

-

Heat the reaction mixture to 85-110°C for 4-18 hours. The reaction progress should be monitored by TLC or LC-MS.[2]

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water or an ice-water mixture to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Purify the final derivative by recrystallization or column chromatography to yield the desired compound for biological evaluation.

-

Part 4: Data Summary

| Compound Name | Starting Material(s) | Key Reagents | Typical Yield | Role in Synthesis |

| 7-Fluoroquinazoline-2,4(1H,3H)-dione | 2-Amino-4-fluorobenzoic acid, Urea | Heat | 75-92%[6] | Core heterocyclic scaffold |

| 2,4-Dichloro-7-fluoroquinazoline | 7-Fluoroquinazoline-2,4(1H,3H)-dione | POCl₃, DMF (cat.) | 80-90% | Activated intermediate for selective hydrolysis |

| This compound | 2,4-Dichloro-7-fluoroquinazoline | 2N NaOH | 50-60% (2 steps) | Target Intermediate for Derivatization |

| 2-Amino Derivatives | This compound | Various Amines | 50-90% | Final, pharmacologically active compounds |

Conclusion

The synthesis of this compound is a strategic and reproducible process that hinges on a few key transformations: the robust formation of a dione precursor, a full dichlorination, and a kinetically controlled selective hydrolysis. The resulting molecule is not an end in itself but a powerful platform for generating diverse libraries of bioactive compounds. The reliability of these protocols provides drug development professionals with consistent access to this crucial building block, accelerating the discovery of next-generation therapeutics.

References

- 1. This compound|CAS 1107694-77-8 [benchchem.com]

- 2. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Chloro-7-fluoroquinazoline | 956101-10-3 | Benchchem [benchchem.com]

Spectroscopic Data for 2-chloro-7-fluoroquinazolin-4(3H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-7-fluoroquinazolin-4(3H)-one is a halogenated quinazolinone derivative of significant interest in medicinal chemistry. The quinazolinone scaffold is a core component of numerous biologically active compounds, and understanding the spectroscopic properties of its derivatives is crucial for structural elucidation, purity assessment, and the rational design of new therapeutic agents.[1][2] This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The predictions are based on the analysis of closely related analogs and established principles of spectroscopic interpretation.[3][4][5][6][7][8][9] Detailed experimental protocols for acquiring this data are also provided.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄ClFN₂O | [10] |

| Molecular Weight | 198.58 g/mol | [10] |

| CAS Number | 1107694-77-8 | [10] |

| Appearance | Predicted to be a white to off-white solid | General observation for similar compounds |

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. It is important to note that these are predicted values based on analogous compounds and theoretical principles. Actual experimental values may vary slightly depending on the solvent, concentration, and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆.

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the quinazolinone ring.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Rationale |

| ~12.8 | br s | - | 1H | N3-H | The N-H proton of the lactam is typically deshielded and appears as a broad singlet.[3] |

| ~8.20 | dd | J = 8.8, 6.0 | 1H | H-5 | This proton is ortho to the carbonyl group and is expected to be the most deshielded of the aromatic protons. It will be a doublet of doublets due to coupling with H-6 and the fluorine at position 7.[11] |

| ~7.60 | ddd | J = 8.8, 2.4, 1.0 | 1H | H-6 | This proton is coupled to H-5 and H-8, and will also show a smaller coupling to the fluorine at position 7. |

| ~7.45 | dd | J = 10.0, 2.4 | 1H | H-8 | This proton is ortho to the fluorine atom and will show a larger coupling to the fluorine and a smaller coupling to H-6.[11] |

Molecular Structure and Proton Assignments:

Caption: Structure of this compound with proton assignments.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the overall electronic structure.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~170 | C4 (C=O) | The carbonyl carbon of the lactam is highly deshielded.[8] |

| ~162 (d) | C7 | This carbon is directly attached to the highly electronegative fluorine atom, leading to a downfield shift and a large one-bond carbon-fluorine coupling (¹JCF). |

| ~154 | C2 | This carbon is attached to two nitrogen atoms and a chlorine atom, resulting in a significant downfield shift.[6] |

| ~149 | C8a | A quaternary carbon in an aromatic system, typically found in this region.[8] |

| ~128 | C5 | Aromatic CH carbon. |

| ~120 (d) | C6 | Aromatic CH carbon, with a smaller two-bond carbon-fluorine coupling (²JCF). |

| ~118 | C4a | Quaternary aromatic carbon. |

| ~115 (d) | C8 | Aromatic CH carbon, with a two-bond carbon-fluorine coupling (²JCF). |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron impact (EI) ionization is a suitable method.

| m/z | Relative Abundance | Assignment | Rationale |

| 198/200 | ~3:1 | [M]⁺ | The molecular ion peak. The characteristic 3:1 isotopic pattern for chlorine will be observed, with the M+ peak at m/z 198 (for ³⁵Cl) and the M+2 peak at m/z 200 (for ³⁷Cl).[12] |

| 170/172 | Variable | [M-CO]⁺ | Loss of a neutral carbon monoxide molecule from the molecular ion. |

| 163 | Variable | [M-Cl]⁺ | Loss of a chlorine radical from the molecular ion. |

| 135 | Variable | [M-CO-Cl]⁺ | Subsequent loss of a chlorine radical after the loss of carbon monoxide. |

Predicted Mass Spectrometry Fragmentation Pathway:

Caption: Predicted fragmentation of this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of solid this compound can be obtained using a KBr pellet.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3200-3000 | Medium | N-H stretch | The N-H stretching vibration of the lactam.[13] |

| ~3100-3000 | Medium | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the aromatic ring.[14] |

| ~1680 | Strong | C=O stretch (Amide I) | The carbonyl stretching vibration is a very strong and characteristic absorption for quinazolinones.[8] |

| ~1620 | Medium | C=N stretch | Stretching vibration of the imine bond within the quinazoline ring.[13] |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) | In-plane stretching vibrations of the aromatic ring. |

| ~1250 | Strong | C-F stretch | The carbon-fluorine bond stretch typically appears as a strong absorption in this region. |

| ~850 | Medium | C-Cl stretch | The carbon-chlorine bond stretch.[14] |

Experimental Protocols

High-quality and reproducible spectroscopic data are essential for accurate structural characterization. The following are standard protocols for the analysis of this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

-

Instrumentation:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.[3]

-

¹³C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.[3]

-

-

Data Processing:

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3]

-

NMR Data Acquisition and Processing Workflow:

Caption: A generalized workflow for NMR analysis.

Mass Spectrometry (Electron Impact - EI)

-

Sample Introduction:

-

Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

-

-

Instrumentation:

-

Use a mass spectrometer equipped with an electron impact (EI) ion source.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

The standard electron energy for EI is 70 eV.

-

-

Data Analysis:

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Pay close attention to the isotopic pattern of chlorine.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.[3]

-

-

Instrumentation:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically scanned from 4000 to 400 cm⁻¹.[3]

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for this compound, based on a thorough analysis of related compounds and fundamental spectroscopic principles. The provided information on ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, along with detailed experimental protocols, serves as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related quinazolinone derivatives. While the presented data is predictive, it offers a strong foundation for the interpretation of experimentally acquired spectra.

References

- 1. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-substituted-quinazolin-4 ( 3 H )-one Derivatives OLAYINKA | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. iris.unica.it [iris.unica.it]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. dovepress.com [dovepress.com]

- 10. This compound|CAS 1107694-77-8 [benchchem.com]

- 11. scispace.com [scispace.com]

- 12. youtube.com [youtube.com]

- 13. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 14. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Prospective Crystal Structure of 2-chloro-7-fluoroquinazolin-4(3H)-one: A Roadmap for Synthesis, Crystallization, and Structural Elucidation

Abstract

2-chloro-7-fluoroquinazolin-4(3H)-one is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the development of targeted cancer therapies, particularly as a precursor to potent tyrosine kinase inhibitors.[1][2] Despite its significance, a definitive single-crystal X-ray structure of this compound has not been publicly reported. This technical guide provides a comprehensive framework for researchers and drug development professionals to synthesize, crystallize, and ultimately determine the three-dimensional structure of this molecule. By leveraging established methodologies for related quinazolinone analogs, this document outlines detailed protocols and predictive insights into the compound's structural features, underscoring the critical role of crystallographic analysis in modern, structure-based drug design.

Introduction: The "Privileged Scaffold" in Oncology Research

The quinazolinone ring system is recognized as a "privileged structure" in pharmacology, capable of binding to a diverse range of biological targets with high affinity.[3] Its derivatives are foundational to numerous approved drugs and clinical candidates, particularly in oncology.[2][4] The title compound, this compound, is of particular interest due to its strategic functionalization. The chlorine atom at the 2-position acts as an efficient leaving group for nucleophilic substitution, enabling the synthesis of diverse 4-anilinoquinazoline derivatives.[1] These derivatives are known to target critical protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3]

Furthermore, the fluorine atom at the 7-position is not merely a passive substituent. Its high electronegativity and small size can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity with target receptors through favorable electrostatic and hydrophobic interactions.[5][6][7][8][9]

Understanding the precise three-dimensional arrangement of atoms, bond lengths, and intermolecular interactions through single-crystal X-ray diffraction is the gold standard for structural elucidation.[10][11] This empirical data is invaluable for validating molecular models, understanding structure-activity relationships (SAR), and guiding the rational design of next-generation inhibitors with improved potency and selectivity. This guide provides the necessary theoretical and practical framework to achieve this goal.

Part 1: Proposed Synthesis and Crystallization Methodology

A robust and reproducible method for obtaining high-purity single crystals is the prerequisite for successful X-ray diffraction analysis. The following protocols are based on established synthetic routes for quinazolinone derivatives.[12][13][14][15]

Step-by-Step Synthesis Protocol

The synthesis of this compound can be efficiently achieved through a two-step process involving cyclization followed by chlorination.

-

Cyclization to form 7-fluoroquinazoline-2,4(1H,3H)-dione:

-

To a stirred suspension of 2-amino-4-fluorobenzoic acid (1 equivalent) in an appropriate solvent (e.g., tert-butanol), add urea or a cyanamide derivative (1.5 equivalents).[12][13]

-

The reaction mixture is heated under reflux (typically 60-110°C) for several hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled, and the product is precipitated by adjusting the pH. The solid is collected by filtration, washed with water, and dried.

-

-

Chlorination to Yield this compound:

-

The dried 7-fluoroquinazoline-2,4(1H,3H)-dione (1 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃), which serves as both reagent and solvent.[12]

-

A catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction.

-

The mixture is heated to reflux (around 110°C) for 6-8 hours until the reaction is complete (monitored by TLC).

-

After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice water, leading to the precipitation of the crude product.

-

The solid is filtered, washed thoroughly with a saturated sodium bicarbonate solution and then water, and dried to yield the target compound.

-

Experimental Protocol for Single Crystal Growth

Growing diffraction-quality single crystals is often an empirical process requiring patience and screening of various conditions. The slow evaporation technique is a reliable starting point.

-

Solvent Selection: Screen for a solvent or solvent system in which the compound has moderate solubility. A mixture of a good solvent (e.g., ethanol, dichloromethane) and a poor solvent (e.g., hexane) is often effective.

-

Preparation: Dissolve a small amount of the purified this compound in the chosen solvent system in a clean vial. The solution should be near saturation.

-

Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Crystal Harvesting: Once suitable crystals (clear, well-defined facets) have formed, carefully remove them from the mother liquor using a nylon loop and mount them for analysis.

Caption: Proposed workflow for synthesis and crystallization.

Part 2: Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule.[16] The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the atomic arrangement.[17]

Step-by-Step X-ray Crystallography Workflow

-

Mounting and Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a diffractometer (e.g., a Bruker APEX II area detector) and cooled under a stream of nitrogen gas (typically to ~100 K) to minimize thermal vibrations.[18]

-

The instrument directs a beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) at the crystal.[18]

-

A series of diffraction images are collected as the crystal is rotated through various angles.

-

-

Data Processing and Structure Solution:

-

The collected diffraction data are integrated and corrected for experimental factors to produce a reflection file.

-

The unit cell parameters and space group are determined from the diffraction pattern.

-

The structure is "solved" using direct methods or Patterson methods to obtain initial phases for the structure factors, which reveals the positions of most non-hydrogen atoms.

-

-

Structure Refinement:

-

The initial atomic model is refined against the experimental data using full-matrix least-squares techniques. This process optimizes the atomic coordinates, thermal parameters, and occupancies.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refined structure is validated using metrics such as the R-factor and goodness-of-fit to ensure the model accurately represents the data.

-

References

- 1. This compound|CAS 1107694-77-8 [benchchem.com]

- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]